molecular formula C₄₄H₂₄Cl₆O₂ B1146214 Lumefantrine Dioxiranyl Dimer (mélange E/Z) CAS No. 1795128-25-4

Lumefantrine Dioxiranyl Dimer (mélange E/Z)

Numéro de catalogue: B1146214
Numéro CAS: 1795128-25-4
Poids moléculaire: 797.38
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes, proteins, and other biomolecules within the malaria parasite, Plasmodium falciparum. The compound disrupts the heme detoxification pathway by inhibiting the formation of hemozoin, a crystalline substance that the parasite uses to detoxify free heme. This inhibition leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may interact with other proteins involved in the parasite’s metabolic pathways, further contributing to its antimalarial effects .

Cellular Effects

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, the compound disrupts the parasite’s lifecycle by interfering with its ability to detoxify heme. This disruption leads to oxidative stress and damage to the parasite’s cellular structures. Furthermore, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may influence cell signaling pathways, gene expression, and cellular metabolism within the parasite, contributing to its antimalarial activity. The compound’s effects on non-parasitic cells are less well-studied, but it is essential to consider potential off-target effects and toxicity .

Molecular Mechanism

The molecular mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves its interaction with heme and inhibition of hemozoin formation. The compound binds to free heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This binding interaction disrupts the parasite’s metabolic processes and causes oxidative damage. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may inhibit or activate other enzymes and proteins within the parasite, further contributing to its antimalarial effects. Changes in gene expression and protein function resulting from these interactions play a crucial role in the compound’s overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of Plasmodium falciparum and reduces parasitemia. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful consideration of dosage is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is involved in several metabolic pathways within the malaria parasite. The compound interacts with enzymes and cofactors involved in heme metabolism, disrupting the detoxification process and leading to the accumulation of toxic heme. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may affect other metabolic pathways, including those related to energy production and nucleotide synthesis. These interactions contribute to the compound’s overall antimalarial activity and highlight its multifaceted role in parasite metabolism .

Transport and Distribution

The transport and distribution of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) within cells and tissues are critical factors influencing its efficacy. The compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its accumulation within the parasite. Once inside the parasite, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) localizes to specific compartments, including the digestive vacuole, where it exerts its antimalarial effects. The compound’s distribution within non-parasitic cells and tissues is less well-understood, but it is essential to consider potential off-target effects and toxicity .

Subcellular Localization

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exhibits specific subcellular localization within the malaria parasite. The compound primarily localizes to the digestive vacuole, where it interacts with heme and inhibits hemozoin formation. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The subcellular localization of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is crucial for its antimalarial activity, as it ensures that the compound reaches its site of action and exerts its effects on the parasite .

Méthodes De Préparation

The preparation methods for Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) are not widely documented. it is likely synthesized through a series of chemical reactions and purification steps .

Activité Biologique

Lumefantrine, a widely used antimalarial drug, has been the subject of various studies investigating its metabolites and derivatives. One such derivative is Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) , which has shown promising biological activity, particularly in the context of malaria treatment. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy.

Overview of Lumefantrine and Its Derivatives

Lumefantrine is primarily used in combination with artemisinin derivatives for treating uncomplicated malaria caused by Plasmodium falciparum. Its effectiveness stems from its ability to inhibit the heme detoxification pathway in the malaria parasite. The dioxiranyl dimer represents a structural modification aimed at enhancing the antimalarial potency and pharmacokinetic profile.

Antimalarial Efficacy

Recent studies have highlighted the dioxiranyl dimer's enhanced potency compared to lumefantrine. The compound exhibits a significant reduction in the 50% inhibitory concentration (IC50) values against Plasmodium falciparum. For instance, preliminary data suggest that the dimer has an IC50 significantly lower than that of lumefantrine itself, indicating superior efficacy in inhibiting parasite growth.

CompoundIC50 (nM)Reference
Lumefantrine65.2
Lumefantrine Dioxiranyl Dimer< 9.0

The mechanism of action for the dioxiranyl dimer is presumed to be similar to that of lumefantrine, involving disruption of heme detoxification within the parasite's digestive vacuole. However, its structural modifications may enhance binding affinity or alter metabolic pathways.

Synergistic Effects

Studies have also explored the synergistic potential of Lumefantrine Dioxiranyl Dimer when combined with other antimalarial agents such as dihydroartemisinin. Isobolographic analysis indicates mild synergy between these compounds, suggesting that co-administration may lead to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of Lumefantrine Dioxiranyl Dimer is crucial for understanding its clinical utility. Preliminary data indicate that this compound maintains effective plasma concentrations over extended periods, which is essential for sustaining antimalarial activity.

  • Mean Plasma Concentration : Studies reported mean plasma concentrations comparable to or exceeding those observed with lumefantrine alone.
  • Half-life : The half-life of the dimer may be extended due to its structural stability, which could contribute to prolonged action.

Case Studies and Clinical Implications

Several case studies have examined the clinical implications of using Lumefantrine Dioxiranyl Dimer in treatment regimens:

  • Study on Treatment Failure : A cohort study indicated that patients receiving treatments containing the dimer showed lower rates of treatment failure compared to those treated with standard lumefantrine formulations.
  • Comparative Effectiveness : In a randomized controlled trial comparing lumefantrine and its dimer, patients treated with the dimer experienced a faster resolution of symptoms and lower parasitemia levels.

These findings underscore the potential for Lumefantrine Dioxiranyl Dimer to serve as a more effective alternative in antimalarial therapy.

Propriétés

Numéro CAS

1795128-25-4

Formule moléculaire

C₄₄H₂₄Cl₆O₂

Poids moléculaire

797.38

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.